molecular formula C8H14N2O2 B7809911 3,3,5,5-Tetramethylpiperazine-2,6-dione CAS No. 38527-75-2

3,3,5,5-Tetramethylpiperazine-2,6-dione

Cat. No.: B7809911
CAS No.: 38527-75-2
M. Wt: 170.21 g/mol
InChI Key: WRXOJNHITQWDHO-UHFFFAOYSA-N
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Description

3,3,5,5-Tetramethylpiperazine-2,6-dione is a heterocyclic organic compound with the molecular formula C8H14N2O2 It is a derivative of piperazine, characterized by the presence of two carbonyl groups at positions 2 and 6, and four methyl groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethylpiperazine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ammonia or primary amines under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the desired piperazine-2,6-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s high purity and yield. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethylpiperazine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3,5,5-Tetramethylpiperazine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a scaffold in drug design and development.

    Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethylpiperazine-2,6-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of carbonyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethylpiperazine: Similar structure but lacks the carbonyl groups.

    Piperazine-2,5-dione: Similar core structure but different substitution pattern.

    Tetramethylpiperidine: Similar methyl substitution but different ring structure.

Uniqueness

3,3,5,5-Tetramethylpiperazine-2,6-dione is unique due to the presence of both carbonyl groups and methyl substitutions, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3,3,5,5-tetramethylpiperazine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-7(2)5(11)9-6(12)8(3,4)10-7/h10H,1-4H3,(H,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXOJNHITQWDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)C(N1)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594894
Record name 3,3,5,5-Tetramethylpiperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38527-75-2
Record name 3,3,5,5-Tetramethylpiperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,5,5-Tetramethylpiperazine-2,6-dione
Reactant of Route 2
3,3,5,5-Tetramethylpiperazine-2,6-dione
Reactant of Route 3
3,3,5,5-Tetramethylpiperazine-2,6-dione
Reactant of Route 4
3,3,5,5-Tetramethylpiperazine-2,6-dione
Reactant of Route 5
3,3,5,5-Tetramethylpiperazine-2,6-dione
Reactant of Route 6
3,3,5,5-Tetramethylpiperazine-2,6-dione

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